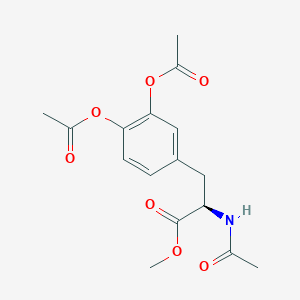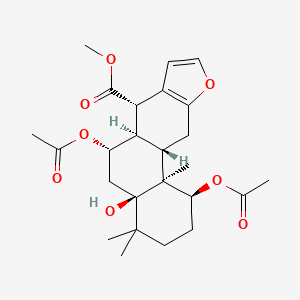
Cephalexin-d5 Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Cephalexin-d5 Hydrate is a complex organic molecule with potential applications in various scientific fields. This compound features a bicyclic structure with multiple functional groups, including an amino group, a carboxylic acid group, and a thia-azabicyclo ring system. The presence of deuterium atoms in the phenyl ring adds to its uniqueness and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cephalexin-d5 Hydrate involves several steps, starting from readily available precursors. The key steps include:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions involving thia-azabicyclo intermediates.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Incorporation of the Deuterated Phenyl Ring: The deuterated phenyl ring can be synthesized separately and then coupled to the main structure using cross-coupling reactions such as Suzuki or Heck coupling.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Cephalexin-d5 Hydrate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Cephalexin-d5 Hydrate:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound may have potential as a drug candidate, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.
Industry: The deuterated phenyl ring could make it useful in materials science, particularly in the development of stable isotopic labels for tracing studies.
Mechanism of Action
The mechanism of action of Cephalexin-d5 Hydrate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, blocking their activity and affecting metabolic pathways.
Receptor Binding: It could bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Cephalexin-d5 Hydrate: can be compared with other similar compounds, such as:
Penicillins: These antibiotics share a similar bicyclic core but lack the deuterated phenyl ring.
Cephalosporins: Another class of antibiotics with a similar core structure but different functional groups.
Carbapenems: These compounds also have a bicyclic core but differ in their side chains and functional groups.
The uniqueness of This compound lies in its deuterated phenyl ring, which can provide stability and unique properties for research and industrial applications.
Properties
Molecular Formula |
C₁₆H₁₄D₅N₃O₅S |
|---|---|
Molecular Weight |
370.43 |
Synonyms |
(6R,7R)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-methyl-8-oxo_x000B_-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Hydrate; Alcephin-d5; Alsporin-d5; Cefablan-d5; Cefadal-d5; Cefadin-d5; Taicelexin-d5; Tepaxin-d5; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







